molecular formula C20H16F3N3O3 B2519164 2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide CAS No. 1795493-45-6

2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B2519164
CAS No.: 1795493-45-6
M. Wt: 403.361
InChI Key: CSKPHNUDFSOKHM-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP) [https://pubmed.ncbi.nlm.nih.gov/25757701/]. The P2X3 receptor is predominantly expressed on sensory neurons and plays a critical role in afferent signaling, particularly in pathways associated with neuropathic and chronic pain [https://www.nature.com/articles/nrd1988]. This compound demonstrates high potency in blocking ATP-evoked currents at P2X3 and P2X2/3 heteromeric receptors, which are key mediators of nociceptive signals from the bladder, airways, and other peripheral tissues to the central nervous system [https://pubmed.ncbi.nlm.nih.gov/25757701/]. Its primary research value lies in its utility as a pharmacological tool for investigating the pathophysiological roles of purinergic signaling. Researchers employ this antagonist to explore mechanisms underlying chronic pain conditions, migraine, refractory cough, and visceral hypersensitivity, providing critical insights for the development of novel analgesic and neuromodulatory therapeutics [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4391400/]. By selectively inhibiting P2X3-containing receptors, this compound helps delineate their specific contributions to neuronal excitability and sensitization in various disease models.

Properties

IUPAC Name

2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c21-20(22,23)13-5-6-17(24-10-13)26-8-7-14(11-26)25-18(27)15-9-12-3-1-2-4-16(12)29-19(15)28/h1-6,9-10,14H,7-8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKPHNUDFSOKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure integrating chromene and pyridine moieties, which are known for their diverse biological activities. Its molecular formula is C18H16F3N3O3C_{18}H_{16}F_3N_3O_3 with a molecular weight of approximately 384.33 g/mol.

Research indicates that compounds similar to This compound often interact with various biological targets, including:

  • Enzyme Inhibition : Many derivatives have shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Apoptosis Induction : Similar compounds have been noted to induce apoptosis in cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds, which may provide insights into the potential effects of the target compound:

Compound NameActivity TypeIC50 (µM)Target/Cell Line
Compound AAntitumor1.61Jurkat T cells
Compound BAnti-inflammatory2.50RAW 264.7 macrophages
Compound CAntioxidant5.00HepG2 liver cancer cells
Compound DEnzyme inhibitor0.50Cyclooxygenase (COX)

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of structurally related compounds, it was found that derivatives containing the trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, with observed IC50 values ranging from 1 to 5 µM depending on the specific analog tested.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar chromene derivatives. It was reported that these compounds could effectively inhibit key enzymes involved in metabolic pathways associated with cancer growth, demonstrating IC50 values as low as 0.5 µM against specific targets like COX enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the pyridine and chromene moieties significantly influence biological activity. Key findings include:

  • Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
  • Pyrrolidine Ring : Contributes to receptor binding affinity.
  • Carboxamide Group : Plays a crucial role in enzyme interaction and stability.

Comparison with Similar Compounds

Core Coumarin Derivatives

Compound 2a (2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide)

  • Structure : Lacks the pyrrolidine-CF₃-pyridine substituent; instead, a pyridin-2-yl group is directly attached to the carboxamide.
  • Properties : Simpler structure with lower molecular weight (MW: ~293 g/mol) compared to the target compound (estimated MW: ~405 g/mol).
  • Application : Designed for Cu²⁺ sensing, with fluorescence quenching upon metal binding .

Compound 2b (2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide)

  • Structure : Includes a methylene spacer between the pyridine and carboxamide.
  • Fluorescence efficiency is modulated by the spacer’s electronic effects .

Target Compound

  • Differentiation : The pyrrolidine-CF₃-pyridine group introduces steric bulk and electron-withdrawing effects, likely enhancing photostability and altering metal-binding selectivity compared to 2a–c .

Pyrrolidine/Piperazine-Based Analogues

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

  • Structure : Shares the CF₃-pyridine motif but lacks the coumarin core.
  • Role : A synthetic intermediate for compounds with aryl-substituted heterocycles. Its benzaldehyde group enables further functionalization (e.g., Schiff base formation) .

2-(cyclopentylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

  • Structure : Replaces the coumarin-carboxamide with a cyclopentylthio-acetamide group.
  • Properties : Higher lipophilicity (logP ~3.5) due to the cyclopentylthio group, compared to the target compound’s estimated logP ~2.6. This affects membrane permeability and bioavailability .

Peptidomimetic Coumarin Derivatives

6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o)

  • Structure : Integrates a chloro-substituted coumarin and a peptidomimetic chain.
  • Biological Relevance : Demonstrated protease inhibitory activity due to the peptide-like backbone, highlighting how structural complexity can enhance target engagement .
  • Comparison : The target compound’s pyrrolidine-pyridine group may offer simpler synthesis but reduced peptidase resistance compared to 18o’s extended chain .

Physicochemical and Functional Data Table

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Application
Target Compound ~405 ~2.8 Coumarin, CF₃-pyridine, pyrrolidine Potential sensing/therapeutic
2a ~293 ~1.9 Coumarin, pyridine Cu²⁺ sensing
2-(cyclopentylthio)-... acetamide 373.4 ~3.5 Cyclopentylthio, CF₃-pyridine Undisclosed (structural lead)
18o ~540 ~3.2 Chlorocoumarin, peptidomimetic Protease inhibition

Key Research Findings

  • Fluorescence Properties : The target compound’s CF₃ group may redshift fluorescence emission compared to 2a–c, as electron-withdrawing substituents alter coumarin’s π-electron system .
  • Synthetic Complexity : Incorporating the pyrrolidine-CF₃-pyridine group requires multi-step synthesis, including palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), increasing cost and purification challenges relative to simpler derivatives .
  • Biological Potency : While 18o shows protease inhibition, the target compound’s rigid pyrrolidine group may favor kinase or GPCR binding, though specific data are pending .

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